molecular formula C10H14N4O4 B15214268 N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide

N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide

Cat. No.: B15214268
M. Wt: 254.24 g/mol
InChI Key: PZOANRXICRSIRH-KPKJPENVSA-N
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Description

N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in the structure is crucial for its biological activity, making it a significant compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide typically involves the condensation of N-butylhydrazinecarboxamide with 5-nitrofuran-2-carbaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death. The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Used primarily for urinary tract infections.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

    Nitrofurazone: Used for topical infections.

Uniqueness

N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is unique due to its specific structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its broad-spectrum antimicrobial properties make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

1-butyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C10H14N4O4/c1-2-3-6-11-10(15)13-12-7-8-4-5-9(18-8)14(16)17/h4-5,7H,2-3,6H2,1H3,(H2,11,13,15)/b12-7+

InChI Key

PZOANRXICRSIRH-KPKJPENVSA-N

Isomeric SMILES

CCCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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